2-(Biphenyl-4-yl)-2-oxoethyl 2-(diphenylcarbamoyl)benzoate
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Overview
Description
2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2-(DIPHENYLCARBAMOYL)BENZOATE is a complex organic compound characterized by its biphenyl and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2-(DIPHENYLCARBAMOYL)BENZOATE typically involves multiple steps, starting with the preparation of the biphenyl and benzoate intermediates. Common synthetic routes include:
Formation of Biphenyl Intermediate: This can be achieved through Suzuki coupling reactions, where a halogenated biphenyl compound reacts with a boronic acid derivative in the presence of a palladium catalyst.
Formation of Benzoate Intermediate: The benzoate moiety can be synthesized via esterification reactions, where benzoic acid reacts with an alcohol in the presence of an acid catalyst.
Coupling of Intermediates: The final step involves coupling the biphenyl and benzoate intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2-(DIPHENYLCARBAMOYL)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the biphenyl or benzoate moieties, using reagents such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides (e.g., NaCl), amines (e.g., NH₃)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Halogenated or aminated derivatives
Scientific Research Applications
2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2-(DIPHENYLCARBAMOYL)BENZOATE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2-(DIPHENYLCARBAMOYL)BENZOATE involves interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Diphenylcarbamoyl chloride: Shares the diphenylcarbamoyl moiety but lacks the biphenyl and benzoate groups.
Biphenyl derivatives: Compounds with similar biphenyl structures but different functional groups.
Uniqueness
2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2-(DIPHENYLCARBAMOYL)BENZOATE is unique due to its combination of biphenyl and benzoate moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C34H25NO4 |
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Molecular Weight |
511.6 g/mol |
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 2-(diphenylcarbamoyl)benzoate |
InChI |
InChI=1S/C34H25NO4/c36-32(27-22-20-26(21-23-27)25-12-4-1-5-13-25)24-39-34(38)31-19-11-10-18-30(31)33(37)35(28-14-6-2-7-15-28)29-16-8-3-9-17-29/h1-23H,24H2 |
InChI Key |
AVMQZOKLRMCTAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC=CC=C3C(=O)N(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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